2-Methylpropyl (diphenylmethylidene)carbamate
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Overview
Description
2-Methylpropyl (diphenylmethylidene)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes a carbamate group bonded to a 2-methylpropyl and a diphenylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (diphenylmethylidene)carbamate typically involves the reaction of diphenylmethylidene chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl (diphenylmethylidene)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
2-Methylpropyl (diphenylmethylidene)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropyl (diphenylmethylidene)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have carbamate-sensitive active sites, leading to inhibition of their activity.
Pathways Involved: The inhibition of these enzymes can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor in organic synthesis.
Methyl carbamate: Utilized in the production of pesticides and as a reagent in chemical synthesis.
Phenyl carbamate: Employed in the manufacture of polymers and as an intermediate in the synthesis of other organic compounds.
Uniqueness: 2-Methylpropyl (diphenylmethylidene)carbamate stands out due to its unique structural features, which confer specific reactivity and stability. Its diphenylmethylidene moiety provides additional steric hindrance, making it more resistant to hydrolysis compared to simpler carbamates .
Properties
CAS No. |
141779-09-1 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-methylpropyl N-benzhydrylidenecarbamate |
InChI |
InChI=1S/C18H19NO2/c1-14(2)13-21-18(20)19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
TVUMKBKBGZQLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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